molecular formula C17H16ClN3O3S B14937529 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14937529
M. Wt: 377.8 g/mol
InChI Key: XCAKQZCEOLINHO-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is a synthetic organic compound that features both indole and sulfonamide functional groups. Compounds containing these groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to form the acetamide intermediate.

    Sulfonamide Formation: Finally, the acetamide intermediate is reacted with 4-sulfamoylbenzylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the sulfonamide moiety.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and sulfonamide groups.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide would depend on its specific biological target. Generally, compounds with indole and sulfonamide groups can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide: Lacks the chloro substituent on the indole ring.

    2-(4-chloro-1H-indol-1-yl)acetamide: Lacks the sulfonamide moiety.

    N-(4-sulfamoylbenzyl)acetamide: Lacks the indole ring.

Uniqueness

2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to the presence of both the chloro-substituted indole ring and the sulfonamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-(4-sulfamoylbenzyl)acetamide is an indole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O3SC_{16}H_{14}ClN_{3}O_{3}S, with a molecular weight of approximately 363.82 g/mol. The structure includes an indole moiety, a chloro substituent, and a sulfamoyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The indole and sulfamoyl functionalities are believed to enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. Studies have shown that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The mechanism often involves the modulation of histone acetylation and the recruitment of co-repressors that inhibit cancer cell proliferation .

Study on Carbonic Anhydrase Inhibition

A study evaluated the inhibitory effects of this compound on different isoforms of carbonic anhydrase. The results indicated that the compound exhibited a strong binding affinity, suggesting its potential use as a therapeutic agent for conditions involving carbonic anhydrase dysregulation .

Antimicrobial Efficacy Testing

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated significant inhibitory concentrations against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Data Summary

Biological Activity Mechanism Target Outcome
AntimicrobialDisruption of cell wall synthesisBacterial membranesSignificant inhibition
AnticancerInduction of apoptosis through signaling modulationCancer cell pathwaysReduced proliferation
Carbonic Anhydrase InhibitionCompetitive inhibition of enzyme activityCarbonic anhydrase isoformsStrong binding affinity

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C17H16ClN3O3S/c18-15-2-1-3-16-14(15)8-9-21(16)11-17(22)20-10-12-4-6-13(7-5-12)25(19,23)24/h1-9H,10-11H2,(H,20,22)(H2,19,23,24)

InChI Key

XCAKQZCEOLINHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C(=C1)Cl

Origin of Product

United States

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